![molecular formula C17H14N2O3 B11712429 2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-ACETYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an isoindole core with an acetylphenylamino substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-ACETYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The reaction conditions often include heating the reactants in the presence of a suitable solvent, such as acetic acid or pyridine, to facilitate the formation of the isoindole ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of phthalic anhydride and urea or ammonium carbonate. The reactants are heated to high temperatures (200-300°C) to induce the formation of the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-{[(3-ACETYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- N-arylsulfonyl-3-acetylindole derivatives
Comparison: While 2-{[(3-ACETYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE shares structural similarities with other isoindole and indole derivatives, it is unique due to its specific substituents and the resulting biological activities. The presence of the acetylphenylamino group distinguishes it from other compounds, potentially leading to different pharmacological profiles and applications .
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-[(3-acetylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)12-5-4-6-13(9-12)18-10-19-16(21)14-7-2-3-8-15(14)17(19)22/h2-9,18H,10H2,1H3 |
InChI-Schlüssel |
FDTGWZNZHQFIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
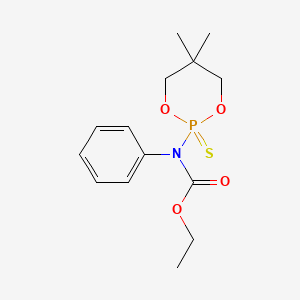

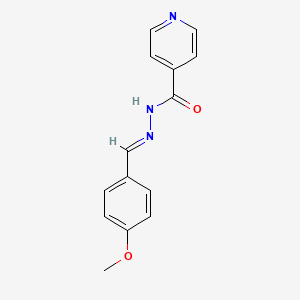
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
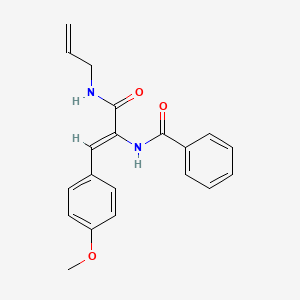
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
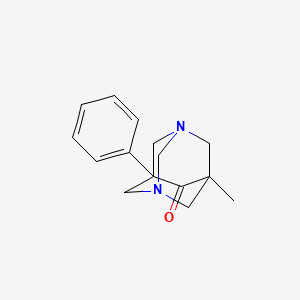
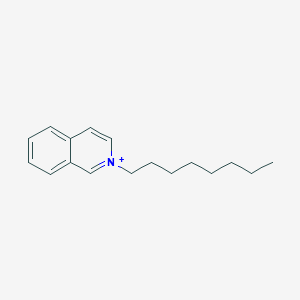
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)

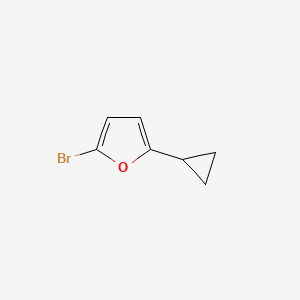
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

